

An In-depth Technical Guide to 3,4,5-Trifluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4,5-Trifluorobenzenesulfonyl chloride**

Cat. No.: **B1306079**

[Get Quote](#)

CAS Number: 351003-43-5

This technical guide provides a comprehensive overview of **3,4,5-trifluorobenzenesulfonyl chloride**, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the synthesis of biologically active sulfonamides.

Physicochemical and Spectroscopic Data

3,4,5-Trifluorobenzenesulfonyl chloride is a reactive compound whose properties are influenced by the presence of three electron-withdrawing fluorine atoms on the benzene ring. These fluorine atoms enhance the electrophilicity of the sulfonyl chloride group, making it a highly useful reagent in organic synthesis.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	351003-43-5	[1]
Molecular Formula	C ₆ H ₂ ClF ₃ O ₂ S	[1] [2]
Molecular Weight	230.59 g/mol	[1] [2]
Appearance	Not specified (typically a liquid or low-melting solid)	
Boiling Point	76-77 °C at 760 mmHg	
XLogP3	2.2	[1]
Topological Polar Surface Area	42.5 Å ²	[1]

Table 2: Spectroscopic Data (Predicted and General)

Direct experimental spectra for **3,4,5-trifluorobenzenesulfonyl chloride** are not readily available in public databases. The following table provides expected spectroscopic characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Spectroscopy	Expected Features
¹ H NMR	A multiplet (likely a triplet of triplets) in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two protons on the aromatic ring.
¹³ C NMR	Multiple signals in the aromatic region (δ 120-160 ppm). Carbons attached to fluorine will show large C-F coupling constants. The carbon attached to the sulfonyl chloride group will be significantly deshielded.
¹⁹ F NMR	Two signals are expected: one for the two fluorine atoms at positions 3 and 5, and another for the fluorine atom at position 4. These will show complex splitting due to F-F and F-H coupling. Chemical shifts are expected in the typical range for aryl fluorides (-100 to -140 ppm relative to CFCl_3). ^{[3][4]}
IR Spectroscopy	Strong characteristic absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) around $1370\text{-}1410\text{ cm}^{-1}$ and $1166\text{-}1204\text{ cm}^{-1}$. ^[1]
Mass Spectrometry	The molecular ion peak (M^+) would be expected at m/z 230, with a characteristic $M+2$ isotope peak for the presence of chlorine. ^[1] Common fragmentation patterns would involve the loss of Cl ($M\text{-}35$), SO_2 ($M\text{-}64$), or the entire SO_2Cl group. ^[5]

Synthesis of 3,4,5-Trifluorobenzenesulfonyl Chloride

Arylsulfonyl chlorides are commonly synthesized from the corresponding anilines via a diazotization reaction followed by treatment with sulfur dioxide and a copper(I) chloride catalyst.

^[6] While a specific protocol for **3,4,5-trifluorobenzenesulfonyl chloride** is not detailed in the

literature, the following procedure for a similar compound, m-trifluoromethylbenzenesulfonyl chloride, provides a robust and adaptable methodology.

Experimental Protocol: Synthesis via Diazotization (Adapted)

This protocol is adapted from a general procedure for the synthesis of arylsulfonyl chlorides.

Materials:

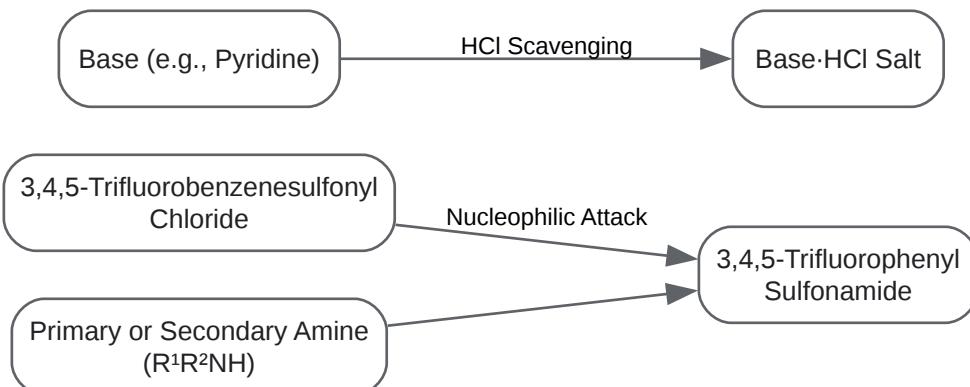
- 3,4,5-Trifluoroaniline
- Concentrated Hydrochloric Acid
- Glacial Acetic Acid
- Sodium Nitrite
- Sulfur Dioxide
- Copper(I) Chloride
- Ether
- Saturated Sodium Bicarbonate Solution
- Magnesium Sulfate
- Dry Ice/Ethanol bath

Procedure:

- **Diazonium Salt Formation:**
 - In a beaker equipped with a mechanical stirrer, add 3,4,5-trifluoroaniline to a mixture of concentrated hydrochloric acid and glacial acetic acid.
 - Cool the resulting suspension to -10 °C using a dry ice-ethanol bath.

- Slowly add a solution of sodium nitrite in water, maintaining the temperature below -5 °C.
- After the addition is complete, stir the mixture for an additional 45 minutes at -10 to -5 °C to ensure complete formation of the diazonium salt.
- Preparation of the SO₂/CuCl Solution:
 - In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas by bubbling the gas through the liquid.
 - Add copper(I) chloride to this solution and continue bubbling sulfur dioxide until the suspension turns from a yellow-green to a blue-green color.
 - Cool this mixture in an ice bath.
- Reaction and Work-up:
 - Slowly add the cold diazonium salt suspension to the sulfur dioxide/copper(I) chloride solution. Foaming will occur and can be controlled with the addition of a small amount of ether. The temperature should be kept below 30 °C.
 - Once the addition is complete, pour the reaction mixture into a large volume of ice water and stir until the ice melts.
 - Transfer the mixture to a separatory funnel and extract the product with several portions of ether.
 - Combine the ether extracts and wash with saturated sodium bicarbonate solution until the washings are neutral, followed by a wash with water.
 - Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purification:
 - The crude **3,4,5-trifluorobenzenesulfonyl chloride** can be purified by vacuum distillation to yield the final product.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **3,4,5-trifluorobenzenesulfonyl chloride**.

Reactivity and Applications

The primary utility of **3,4,5-trifluorobenzenesulfonyl chloride** lies in its ability to act as a precursor to sulfonamides. The sulfonyl chloride moiety is a good leaving group, and the sulfur atom is highly electrophilic, readily undergoing nucleophilic attack by amines.

Synthesis of Sulfonamides

The reaction of **3,4,5-trifluorobenzenesulfonyl chloride** with primary or secondary amines, typically in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct, yields the corresponding N-substituted sulfonamide.[7][8] This reaction is fundamental to the construction of a wide array of molecules for various applications.

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of sulfonamides.

Applications in Drug Discovery

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[9][10][11] These activities include:

- Antibacterial agents: The original "sulfa drugs" function by inhibiting bacterial folic acid synthesis.[7]
- Anticancer agents: Certain sulfonamides have shown efficacy as anticancer drugs.[8][9]
- Carbonic Anhydrase Inhibitors: This class of sulfonamides is used to treat glaucoma, epilepsy, and other conditions.[9]

- Anti-inflammatory agents: Some sulfonamides act as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[\[11\]](#)

The incorporation of the 3,4,5-trifluorophenyl group into sulfonamide structures can significantly impact the physicochemical properties of the resulting molecule. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and alter binding affinity to biological targets, making **3,4,5-trifluorobenzenesulfonyl chloride** a valuable building block for the synthesis of novel therapeutic agents.[\[9\]](#)

Experimental Protocol for Sulfonamide Synthesis

The following is a general procedure for the synthesis of a sulfonamide from **3,4,5-trifluorobenzenesulfonyl chloride** and an amine.

Materials:

- **3,4,5-Trifluorobenzenesulfonyl chloride**
- A primary or secondary amine
- Pyridine or triethylamine
- Dichloromethane (or other suitable aprotic solvent)
- 1 M Hydrochloric Acid
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate

Procedure:

- Reaction Setup:
 - Dissolve the amine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

- Add an excess (typically 1.5-2 equivalents) of pyridine or triethylamine to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Addition of Sulfonyl Chloride:
 - Dissolve **3,4,5-trifluorobenzenesulfonyl chloride** (1 equivalent) in a minimal amount of dichloromethane.
 - Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
- Work-up:
 - Dilute the reaction mixture with dichloromethane.
 - Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel to yield the pure product.

Safety and Handling

3,4,5-Trifluorobenzenesulfonyl chloride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: Causes severe skin burns and eye damage. It is also a flammable liquid and vapor.
[\[1\]](#)

- Precautions: Wear protective gloves, clothing, eye, and face protection. Keep away from heat, sparks, open flames, and hot surfaces.
- Handling: Handle under an inert atmosphere as sulfonyl chlorides are sensitive to moisture. In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes.

Conclusion

3,4,5-Trifluorobenzenesulfonyl chloride is a valuable and reactive intermediate in organic synthesis. Its primary application is in the construction of 3,4,5-trifluorophenyl sulfonamides, a class of compounds with significant potential in drug discovery due to the wide range of biological activities exhibited by sulfonamides and the beneficial properties imparted by the trifluorinated aromatic ring. The synthetic routes to and reactions of this compound are well-established, making it an accessible tool for medicinal chemists and materials scientists. Proper handling and safety precautions are essential when working with this corrosive and reactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4,5-Trifluorobenzenesulfonyl chloride | C₆H₂ClF₃O₂S | CID 2778858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trifluorobenzenesulfonyl chloride [oakwoodchemical.com]
- 3. colorado.edu [colorado.edu]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Trifluoromethanesulfonyl chloride [webbook.nist.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. ijponline.com [ijponline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4,5-Trifluorobenzenesulfonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306079#3-4-5-trifluorobenzenesulfonyl-chloride-cas-number-351003-43-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com